molecular formula C10H10BrFO2 B2685248 Methyl 3-(4-bromo-2-fluorophenyl)propanoate CAS No. 1257107-61-1

Methyl 3-(4-bromo-2-fluorophenyl)propanoate

Cat. No.: B2685248
CAS No.: 1257107-61-1
M. Wt: 261.09
InChI Key: YVMPMQXVOMBNQA-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-2-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of propanoic acid, featuring a bromine and fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-2-fluorophenyl)propanoate typically involves the esterification of 3-(4-bromo-2-fluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 3-(4-bromo-2-fluorophenyl)propanol.

    Oxidation: Formation of 3-(4-bromo-2-fluorophenyl)propanoic acid.

Scientific Research Applications

Methyl 3-(4-bromo-2-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-2-fluorophenyl)propanoate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-(2-fluorophenyl)propanoate
  • Methyl 3-(5-bromo-2-furyl)-2-propenoate
  • Methyl (2Z)-3-[(4-fluorophenyl)sulfonyl]-2-propenoate

Uniqueness

Methyl 3-(4-bromo-2-fluorophenyl)propanoate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 3-(4-bromo-2-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMPMQXVOMBNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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